(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a morpholine ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine.
Coupling Reactions: The morpholine and piperidine rings are then coupled with a pyridine derivative through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or piperidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinopiperidine: A related compound with similar structural features.
4-Morpholinopyridine: Another compound with a morpholine and pyridine ring.
4-Methylmorpholine: A simpler morpholine derivative.
Uniqueness
(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-21(17-1-3-18(4-2-17)23-13-15-26-16-14-23)24-11-7-20(8-12-24)27-19-5-9-22-10-6-19/h1-6,9-10,20H,7-8,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSFMJHMZXUMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.